molecular formula C17H18N2O3S2 B2649721 N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide CAS No. 565165-15-3

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B2649721
CAS No.: 565165-15-3
M. Wt: 362.46
InChI Key: IWNUVVDFGSDHGN-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a benzothiazole ring system, which is a sulfur-containing heterocycle fused to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as dioxane and catalysts to promote the intramolecular C-S bond coupling cyclization .

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives, including this compound, may involve more efficient and scalable methods. These methods often utilize raw materials such as thioamides or carbon dioxide (CO2) and employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethyl groups and the sulfonamide moiety can enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-18(4-2)24(21,22)14-9-7-8-13(12-14)19-17(20)15-10-5-6-11-16(15)23-19/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNUVVDFGSDHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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